molecular formula C7H10N2S2 B11827639 1,5-Diisothiocyanatopentane

1,5-Diisothiocyanatopentane

Cat. No.: B11827639
M. Wt: 186.3 g/mol
InChI Key: UCLIIKTUBAADTQ-UHFFFAOYSA-N
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Description

1,5-Diisothiocyanatopentane is an organic compound with the molecular formula C7H10N2S2. It is characterized by the presence of two isothiocyanate groups attached to a pentane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diisothiocyanatopentane can be synthesized through the reaction of 1,5-diaminopentane with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:

H2N(CH2)5NH2+2CSCl2S=C=N(CH2)5N=C=S+2HCl\text{H}_2\text{N}-(\text{CH}_2)_5-\text{NH}_2 + 2 \text{CSCl}_2 \rightarrow \text{S}=\text{C}=\text{N}-(\text{CH}_2)_5-\text{N}=\text{C}=\text{S} + 2 \text{HCl} H2​N−(CH2​)5​−NH2​+2CSCl2​→S=C=N−(CH2​)5​−N=C=S+2HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Diisothiocyanatopentane undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate groups can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Organic solvents like dichloromethane, chloroform, and toluene are commonly used.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

    Thiourea Derivatives: Formed from the reaction with amines.

    Thiocarbamate Derivatives: Formed from the reaction with alcohols.

Scientific Research Applications

1,5-Diisothiocyanatopentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Diisothiocyanatopentane involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s isothiocyanate groups are highly reactive and can modify proteins, DNA, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diisothiocyanatobutane: Similar structure but with a four-carbon backbone.

    1,6-Diisothiocyanatohexane: Similar structure but with a six-carbon backbone.

Uniqueness

1,5-Diisothiocyanatopentane is unique due to its specific pentane backbone, which provides distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C7H10N2S2

Molecular Weight

186.3 g/mol

IUPAC Name

1,5-diisothiocyanatopentane

InChI

InChI=1S/C7H10N2S2/c10-6-8-4-2-1-3-5-9-7-11/h1-5H2

InChI Key

UCLIIKTUBAADTQ-UHFFFAOYSA-N

Canonical SMILES

C(CCN=C=S)CCN=C=S

Origin of Product

United States

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